Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate
Overview
Description
Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate is an organic compound that features a tert-butyl ester group attached to a propanoate backbone, which is further substituted with an amino and a fluorine group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-amino-4-fluorophenyl)propanoate typically involves the esterification of 3-(3-amino-4-fluorophenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in tert-butyl 3-(3-amino-4-fluorophenyl)propanoate can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-amino-4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3-(trifluoromethyl)phenylcarbamate
- Tert-butyl (3-amino-4-fluorophenyl)carbamate
Uniqueness
Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a fluorine group on the phenyl ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-4-fluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4,6,8H,5,7,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKOACIDIBZPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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